molecular formula C17H20N4O3S B2862074 2-oxo-N-(4-(3-oxo-3-(piperidin-1-yl)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 1091409-55-0

2-oxo-N-(4-(3-oxo-3-(piperidin-1-yl)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2862074
CAS RN: 1091409-55-0
M. Wt: 360.43
InChI Key: HKTKNKYEFDHPHD-UHFFFAOYSA-N
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Description

2-oxo-N-(4-(3-oxo-3-(piperidin-1-yl)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-N-(4-(3-oxo-3-(piperidin-1-yl)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-(4-(3-oxo-3-(piperidin-1-yl)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on the synthesis of novel compounds containing functional groups similar to "2-oxo-N-(4-(3-oxo-3-(piperidin-1-yl)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide", exploring their potential biological activities. For instance, compounds with thiazolidin-4-one rings, which share structural motifs with the query compound, have been synthesized and evaluated for their antibacterial activity. These studies demonstrate the methodological approach to creating new chemical entities that could be applied in drug discovery and development processes (Ramaganesh, Bodke, & Venkatesh, 2010).

Antimicrobial and Antitubercular Activities

The synthesis of compounds bearing piperidine and thiazole moieties has been explored for their potential antimicrobial and antitubercular activities. These studies indicate the relevance of incorporating these functional groups into novel compounds for the development of new therapeutic agents. Compounds designed by molecular hybridization involving piperidine and thiazole showed promising activity against Mycobacterium tuberculosis, suggesting a potential pathway for developing new antitubercular agents (Jeankumar et al., 2013).

Chemical Synthesis and Rearrangements

Research into the chemical synthesis and characterization of novel compounds, including those with complex rearrangements, offers insights into the chemical behavior and potential applications of the query compound. For example, the reduction of chromano-piperidine-fused isoxazolidines leading to novel carboxamide derivatives involves intricate chemical processes that could be relevant to understanding the synthetic possibilities of "2-oxo-N-(4-(3-oxo-3-(piperidin-1-yl)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide" (Singh, Gupta, Gupta, & Ishar, 2017).

properties

IUPAC Name

2-oxo-N-[4-(3-oxo-3-piperidin-1-ylpropyl)-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c22-14(21-9-2-1-3-10-21)7-6-12-11-25-17(19-12)20-16(24)13-5-4-8-18-15(13)23/h4-5,8,11H,1-3,6-7,9-10H2,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTKNKYEFDHPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(4-(3-oxo-3-(piperidin-1-yl)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

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